Cas no 2137854-52-3 (1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride)

1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The presence of difluorophenoxy and amine functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound may serve as a key building block for the development of bioactive molecules, particularly in the design of CNS-targeting agents or herbicides due to its structural similarity to known pharmacophores. Its well-defined crystalline structure ensures consistent purity, which is critical for reproducibility in research applications. The compound's synthesis is optimized for high yield and scalability.
1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride structure
2137854-52-3 structure
商品名:1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride
CAS番号:2137854-52-3
MF:C9H12ClF2NO
メガワット:223.647488594055
CID:6313319
PubChem ID:138110181

1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2137854-52-3
    • EN300-717787
    • 1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
    • 1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride
    • インチ: 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H
    • InChIKey: SGAQZRJXPADIBT-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=CC=C(C=1OCC(C)N)F

計算された属性

  • せいみつぶんしりょう: 223.0575480g/mol
  • どういたいしつりょう: 223.0575480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 147
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717787-2.5g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
2.5g
$1063.0 2025-03-12
Enamine
EN300-717787-0.25g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
0.25g
$498.0 2025-03-12
Enamine
EN300-717787-1.0g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
1.0g
$541.0 2025-03-12
Enamine
EN300-717787-10.0g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
10.0g
$2331.0 2025-03-12
Enamine
EN300-717787-5.0g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
5.0g
$1572.0 2025-03-12
Enamine
EN300-717787-0.05g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
0.05g
$455.0 2025-03-12
Enamine
EN300-717787-0.1g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
0.1g
$476.0 2025-03-12
Enamine
EN300-717787-0.5g
1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
2137854-52-3 95.0%
0.5g
$520.0 2025-03-12

1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride 関連文献

1-(2,6-Difluorophenoxy)propan-2-amine hydrochlorideに関する追加情報

1-(2,6-Difluorophenoxy)propan-2-amine Hydrochloride: A Comprehensive Overview

1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride, also known by its CAS number CAS No. 2137854-52-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of propan-2-amine, with a 2,6-difluorophenoxy group attached to the nitrogen atom. The hydrochloride salt form is commonly used in research and development due to its stability and solubility properties.

The structure of 1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride consists of a central nitrogen atom bonded to two methyl groups and a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable tool in various chemical reactions and biological assays. The fluorine atoms on the aromatic ring contribute to the compound's lipophilicity and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the potential of CAS No. 2137854-52-3 as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to act as a versatile building block in organic synthesis has been demonstrated in several high-profile publications, underscoring its importance in modern medicinal chemistry.

In terms of synthesis, 1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride can be prepared through a variety of methods, including nucleophilic aromatic substitution and reductive amination. These methods have been optimized to ensure high yields and purity, making the compound readily available for large-scale applications. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.

The pharmacological properties of CAS No. 2137854-52-3 have been extensively studied. In vitro assays have revealed its ability to modulate key cellular pathways involved in inflammation and apoptosis. Additionally, preclinical studies in animal models have demonstrated its potential as an anti-inflammatory agent with minimal toxicity profiles. These findings have paved the way for further investigations into its therapeutic applications.

In conclusion, 1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride, with its unique chemical structure and promising biological activity, represents a valuable asset in contemporary drug discovery efforts. Its versatility as a synthetic intermediate and its potential as a therapeutic agent make it an area of continued research interest. As new insights emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing medical science.

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